N-formyl-ethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl-ethionine is a derivative of the amino acid ethionine, where a formyl group is added to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-formyl-ethionine can be synthesized through the formylation of ethionine. The reaction typically involves the use of formic acid or formyl chloride as the formylating agent. The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-formyl-ethionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted ethionine derivatives.
Scientific Research Applications
N-formyl-ethionine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic benefits in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
N-formyl-ethionine exerts its effects by interacting with specific molecular targets and pathways. The formyl group plays a crucial role in the initiation of protein synthesis, particularly in bacterial systems. The compound binds to the ribosome and facilitates the incorporation of the initiating amino acid into the growing peptide chain.
Comparison with Similar Compounds
Similar Compounds
N-formylmethionine: A derivative of methionine with a formyl group added to the amino group.
N-formylleucine: A derivative of leucine with a formyl group added to the amino group.
Uniqueness
N-formyl-ethionine is unique due to its specific structure and the presence of the ethyl group, which differentiates it from other formylated amino acids. This structural difference can influence its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2S)-4-ethylsulfanyl-2-formamidobutanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
InChI Key |
XARCKCMBMDYFMK-LURJTMIESA-N |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC=O |
Canonical SMILES |
CCSCCC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.